Leuprolide-d10 is a modified form of leuprolide, a synthetic peptide analog of gonadotropin-releasing hormone. It is primarily used in the treatment of hormone-dependent cancers such as prostate and breast cancer. The addition of deuterium (indicated by the "d10") allows for enhanced tracking in biological studies, making it useful for research involving biodistribution and pharmacokinetics.
Leuprolide-d10 is classified as a gonadotropin-releasing hormone analog. Its synthesis involves the incorporation of deuterium atoms into the leuprolide structure, which is typically achieved through specific chemical reactions during peptide synthesis. This modification improves its stability and allows for better imaging in medical applications, particularly in radiolabeling studies.
The synthesis of leuprolide-d10 generally follows solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The deuterated amino acids can be introduced at various stages to ensure that the final product contains the desired number of deuterium atoms.
The identity and purity of leuprolide-d10 can be confirmed using mass spectrometry, ensuring that the synthesized compound meets the required specifications for further applications .
Leuprolide-d10 retains the core structure of leuprolide but includes deuterium substitutions. The molecular formula typically includes a sequence of amino acids that form a cyclic structure, which is crucial for its biological activity.
Leuprolide-d10 undergoes various chemical reactions during its synthesis and application:
The reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure that each step proceeds with high fidelity and yield.
Leuprolide-d10 functions similarly to leuprolide by acting as an agonist at pituitary gonadotropin-releasing hormone receptors. It leads to an initial stimulation of luteinizing hormone and follicle-stimulating hormone release, followed by downregulation due to continuous administration, ultimately resulting in decreased levels of sex hormones such as testosterone and estrogen.
Leuprolide-d10 has several scientific uses:
Leuprolide-d10 is a deuterium-labeled analog of the nonapeptide drug leuprolide (chemical name: 6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamideluteinizing-d10 Trifluoroacetic Acid Salt). Its molecular formula is C₅₉H₇₄D₁₀N₁₆O₁₂ · x(C₂HF₃O₂), with a molecular weight of 1,219.46 g/mol for the free peptide [3] [6]. The deuterium atoms are strategically incorporated at ten positions within the leucine residues, specifically at the β and γ carbon positions of the D-Leu⁶ and L-Leu⁷ side chains. This labeling pattern preserves the peptide’s tertiary structure while creating a distinct mass shift of +10 Da compared to non-deuterated leuprolide (MW 1,209.40 g/mol) [4] [8].
The primary sequence and deuteration sites are illustrated below:PyroGlu-His-Trp-Ser-Tyr-D-Leu(β,γ-D₂)⁻Leu(β,γ-D₃)-Arg-Pro-NHEtDeuterium substitution occurs at the aliphatic hydrocarbon chains of leucine, minimizing alterations to hydrogen-bonding networks or steric conformation. Nuclear magnetic resonance (NMR) studies confirm that deuterium integration does not perturb the peptide’s bioactive conformation, as evidenced by retained binding affinity to gonadotropin-releasing hormone (GnRH) receptors [6] [8].
Table 1: Isotopic Labeling Profile of Leuprolide-d10
Residue Position | Amino Acid | Deuteration Sites | Number of D Atoms |
---|---|---|---|
6 | D-Leucine | β-carbon (CH₂→CD₂), γ-methyl (CH₃→CD₃) | 5 |
7 | L-Leucine | β-carbon (CH₂→CD₂), γ-methyl (CH₃→CD₃) | 5 |
Synthesis of leuprolide-d10 employs solid-phase peptide synthesis (SPPS) with Fmoc/tBu protection strategies, optimized to incorporate deuterated leucine precursors [1] [7]. Key steps include:
Table 2: Key Reagents for Leuprolide-d10 Synthesis
Synthesis Stage | Critical Reagents | Function |
---|---|---|
Resin Functionalization | Chlorotrityl chloride resin | Solid support for C-terminal Pro anchoring |
Coupling | PyBOP/DIPEA, Fmoc-D-Leu(CD₂CD₃)-OH | Peptide bond formation with deuterated residues |
Cleavage | TFA/thioanisole/water/triisopropylsilane | Deprotection and resin release |
Purification | Acetonitrile (0.1% TFA), C18 columns | Isolation of deuterated peptide |
Physicochemical Properties
Analytical Utility
Regulatory and Manufacturing Roles
Table 3: Functional Comparisons of Leuprolide-d10 and Non-Deuterated Leuprolide
Property | Leuprolide-d10 | Non-Deuterated Leuprolide | Analytical Impact |
---|---|---|---|
Molecular Weight | 1,219.46 g/mol | 1,209.40 g/mol | MS-based quantitation |
HPLC Retention Time (C18) | 12.8 min (acetonitrile/0.1% TFA) | 12.2 min (acetonitrile/0.1% TFA) | Method development robustness |
Enzymatic Degradation Rate | t₁/₂ = 8.2 h (rat microsomes) | t₁/₂ = 8.1 h (rat microsomes) | Validates metabolic study designs |
Detection Limit in LC-MS | 0.1 ng/mL (as internal standard) | 0.5 ng/mL (without internal standard) | Enhances assay sensitivity |
Comprehensive Compound Index
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0